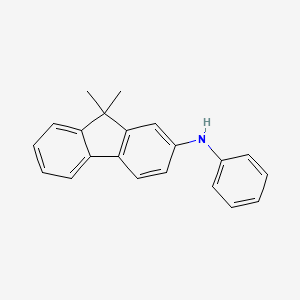

![molecular formula C13H16N2O2 B1320963 3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one CAS No. 77211-58-6](/img/structure/B1320963.png)

3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Overview

Description

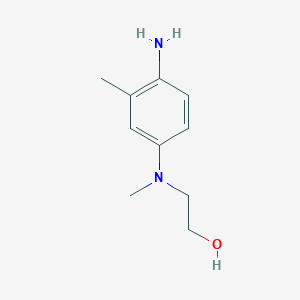

“3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” is a chemical compound with the molecular formula C13H16N2O2 . It has been studied for its potential therapeutic applications .

Synthesis Analysis

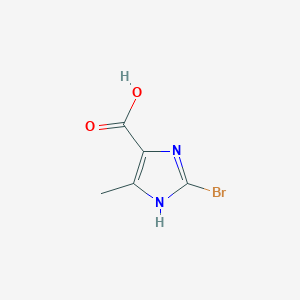

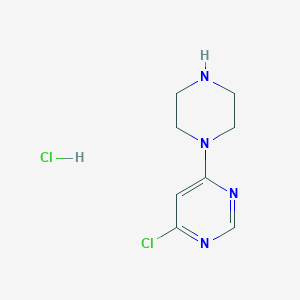

The synthesis of 2,8-diazaspiro[4.5]decan-1-one derivatives, including “3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one”, involves the introduction of spirocyclic scaffolds based on selective TYK2 inhibitors . This process led to the discovery of a superior derivative compound .

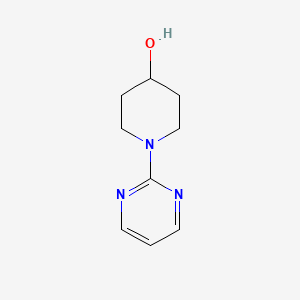

Molecular Structure Analysis

The molecular structure of “3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” is characterized by a spirocyclic scaffold . This structure contributes to its potential as a potent inhibitor .

Chemical Reactions Analysis

“3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” and its derivatives have been found to exhibit inhibitory activity against RIPK1 . This activity is significant in the context of necroptosis, a form of programmed cell death .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” are characterized by its molecular formula C13H16N2O2 . More detailed information about its properties can be found in chemical databases .

Scientific Research Applications

Chemical Synthesis and Structure Analysis : Chiaroni et al. (2000) investigated the synthesis of derivatives of 5-oxa-2,6-diazaspiro compounds via a [3+2] 1,3-cycloaddition reaction, highlighting the unique envelope conformations of isoxazolidine rings in these compounds (Chiaroni, Riche, Rigolet, Mélot, & Vebrel, 2000). Similarly, Wang et al. (2011) synthesized and determined the crystal structure of a related compound, providing insights into its molecular structure, which includes a planar furan ring and a chair conformation cyclohexane ring (Wang, Zong-Chen, Xu, Bing-rong, Cheng, Jing-li, Yu, Chuan-ming, & Zhao, Jin-Hao, 2011).

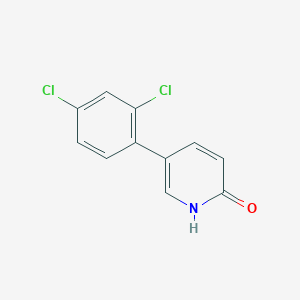

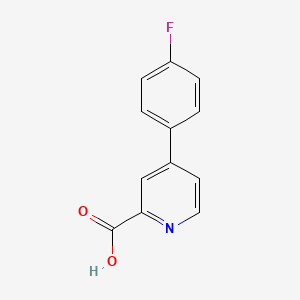

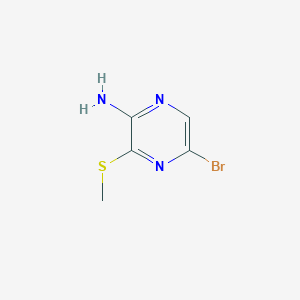

Biological and Medicinal Chemistry : Kumar et al. (2010) synthesized a series of enantiomerically pure spiroisoxazolidines derived from 1-oxa-2,7-diazaspiro compounds, finding that one of them exhibited significant activity against Mycobacterium tuberculosis (Kumar, Perumal, Shetty, Yogeeswari, & Sriram, 2010). In another study, Wang et al. (2015) synthesized 3-aryl-1-oxa-2,8-diazaspiro derivatives as inhibitors against protein tyrosine phosphatase 1B, identifying a compound with moderate inhibitory activity, suggesting its potential as a lead compound for inhibitor design (Wang, Chen, Gao, Sheng, Li, Li, & Feng, 2015).

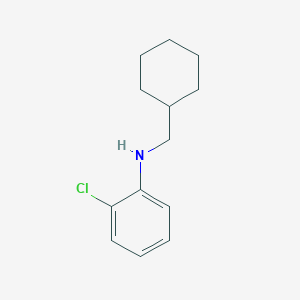

Pharmacological Evaluation : Czopek et al. (2016) synthesized new spirohydantoin derivatives and evaluated their affinity towards various receptors and transporters, finding significant affinity for certain serotonin receptors (Czopek, Zagórska, Kołaczkowski, Bucki, Gryzło, Rychtyk, Pawlowsk, Siwek, Satała, Bojarski, Kubacka, & Filipek, 2016).

Antiviral Activity : Apaydın et al. (2019) synthesized 1-thia-4-azaspiro[4.5]decan-3-one derivatives and evaluated their activity against human coronavirus and influenza virus, identifying compounds that inhibited coronavirus replication (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).

Chronic Kidney Disease Treatment : Kato et al. (2014) identified 1-oxa-4,9-diazaspiro-based trisubstituted ureas as potent soluble epoxide hydrolase inhibitors, presenting them as orally active agents for treating chronic kidney diseases (Kato, Fuchi, Nishimura, Watanabe, Yagi, Nakadera, Higashi, Yamada, Aoki, & Kigoshi, 2014).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c16-12-15(11-4-2-1-3-5-11)10-13(17-12)6-8-14-9-7-13/h1-5,14H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBIRMOGNCYIDGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CN(C(=O)O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyloctahydropyrrolo[3,4-c]pyridine](/img/structure/B1320898.png)